molecular formula C6HBr2F3 B090926 1,2-Dibromo-3,4,5-trifluorobenzene CAS No. 17299-94-4

1,2-Dibromo-3,4,5-trifluorobenzene

Cat. No. B090926
CAS RN: 17299-94-4
M. Wt: 289.87 g/mol
InChI Key: NTYZYDKXGZFYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms. In the case of 1,2-Dibromo-3,4,5-trifluorobenzene, this could be achieved through a directed lithiation followed by halogenation, as described for the synthesis of various polyfluorinated and polybrominated benzenes . The steric hindrance and electronic effects of the substituents must be considered to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. These methods have been used to elucidate the structures of similar compounds, such as 1,2,4,5-tetrafluorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene . The presence of halogen atoms can lead to deviations from the ideal hexagonal symmetry of the benzene ring due to their size and electronic effects.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often serving as precursors for further functionalization. For example, the presence of bromine atoms makes them suitable for reactions that form benzynes, which are highly reactive intermediates used in organic synthesis . The fluorine atoms can also influence the reactivity, as seen in the selective defluorination of polyfluorinated benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are significantly affected by the nature and position of the halogen substituents. For instance, the electron-withdrawing effect of fluorine can enhance the acidity of adjacent hydrogen atoms, leading to unique hydrogen bonding interactions, as observed in 1,2,3,5-tetrafluorobenzene . The bulky nature of bromine atoms can lead to steric crowding, influencing the compound's physical state and solubility.

Scientific Research Applications

  • Synthesis and Applications of Dibromobenzenes : Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzene derivatives, including 1,2-Dibromo-3-iodobenzene and others, highlighting their significance as precursors in organic transformations (Diemer, Leroux, & Colobert, 2011).

  • Regiospecific Functionalization of Fluorobenzenes : Heiss and Schlosser (2003) explored functionalizing 1,2,3-trifluorobenzene and its bromo derivatives at various positions, demonstrating the versatility of these compounds in organic synthesis (Heiss & Schlosser, 2003).

  • Properties and Behavior in Liquid Phase : Cabaço et al. (1996) studied 1,3,5-trifluorobenzene in liquid form, providing insights into its molecular behavior, which could be relevant for understanding similar fluorinated benzenes (Cabaço et al., 1996).

  • Applications in Polymer Chemistry and Synthesis : Chapyshev and Chernyak (2013) discussed the triazidation of 2,4,6-trifluorobenzenes, which may find practical use in polymer chemistry and as starting compounds in organic synthesis (Chapyshev & Chernyak, 2013).

  • Synthesis of Fluorinated Aromatic Compounds : Deng et al. (2016) developed a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a valuable intermediate in biologically active peptides and fluorescent reagents (Deng, Shen, Ding, & Zhang, 2016).

properties

IUPAC Name

1,2-dibromo-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYZYDKXGZFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378821
Record name 1,2-dibromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,4,5-trifluorobenzene

CAS RN

17299-94-4
Record name 1,2-dibromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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